4-Cyanobenzoic acid physical and chemical properties
4-Cyanobenzoic acid physical and chemical properties
An In-depth Technical Guide to 4-Cyanobenzoic Acid
Introduction
4-Cyanobenzoic acid (4-CBA), also known as p-cyanobenzoic acid, is an aromatic carboxylic acid with the chemical formula C₈H₅NO₂.[1][2] It is characterized by a benzene (B151609) ring substituted with a cyano group (-C≡N) and a carboxylic acid group (-COOH) at the para (1,4) positions.[2] This bifunctional nature makes it a highly versatile and valuable building block in various scientific and industrial domains.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and high-performance polymers.[1][3] Furthermore, its unique electronic and structural properties have led to its use in the development of advanced materials such as liquid crystals and Metal-Organic Frameworks (MOFs).[1][4] This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Cyanobenzoic acid, intended for researchers, scientists, and professionals in drug development.
Physical Properties
4-Cyanobenzoic acid is a white to off-white or yellowish crystalline solid at room temperature.[1][2][5][6] Its solid state is maintained by strong intermolecular forces, including hydrogen bonding from the carboxylic acid group.[6] The key physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₅NO₂ | [1][2][7] |
| Molecular Weight | 147.13 g/mol | [1][4][7] |
| Appearance | White to off-white/yellow crystalline powder | [1][5][8] |
| Melting Point | 217 - 224 °C | [1][4][5][9] |
| Boiling Point | ~313 - 355 °C | [6][9] |
| Density | ~1.38 g/cm³ | [6][9] |
| pKa | 3.55 (at 25 °C) | [8][9] |
| LogP (n-octanol/water) | 1.6 | [7][10] |
| CAS Number | 619-65-8 | [1][4][5] |
Chemical Properties and Reactivity
The chemical behavior of 4-Cyanobenzoic acid is dictated by its two functional groups: the carboxylic acid and the cyano group.[6] This allows for a range of chemical transformations, making it a versatile synthetic intermediate.
Reactivity
-
Acylation Reactions: The carboxylic acid group can be readily converted into a more reactive acyl chloride. This is typically achieved by reacting 4-CBA with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-cyanobenzoyl chloride, a key intermediate for synthesizing amides and esters.[4][11]
-
Esterification: Standard acid-catalyzed esterification with alcohols yields the corresponding esters.[4]
-
Condensation Reactions: In the presence of condensing agents, 4-CBA reacts with amines to form amide derivatives.[11]
-
Metal-Organic Frameworks (MOFs): The carboxylate group acts as a linker to connect metal ions or clusters, forming one-, two-, or three-dimensional porous structures known as MOFs.[4] These materials have applications in gas storage, catalysis, and sensing.[4]
-
Reduction: The carboxylic acid and cyano groups can be reduced using appropriate reducing agents to yield corresponding benzylamine (B48309) derivatives or alcohols.[11]
Stability and Incompatibilities
4-Cyanobenzoic acid is stable under normal laboratory conditions.[5][8] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][8][12] Contact with these substances should be avoided.
Hazardous Decomposition
Upon thermal decomposition, 4-Cyanobenzoic acid may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][9][12]
Solubility Profile
The solubility of 4-CBA is influenced by its polar functional groups.[6] It is generally soluble in polar organic solvents and shows limited solubility in non-polar solvents.[6] The solubility in aqueous solutions is pH-dependent; it increases significantly at higher pH levels due to the deprotonation of the carboxylic acid to form the more soluble carboxylate anion.[6]
| Solvent | Solubility | References |
| Water | ~1.2 g/L (at 20°C) | [4][8] |
| Methanol | Soluble | [4][8] |
| Ethanol | Soluble (solubility increases with temperature) | [6][13] |
| Dimethylformamide (DMF) | High solubility | [4] |
| Acetonitrile (MeCN) | Low solubility | [4] |
| Hydrocarbons | Limited solubility | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 4-Cyanobenzoic acid.
| Technique | Key Peaks / Signals | References |
| FTIR (cm⁻¹) | ~2240 (C≡N stretch)~3100, 3060 (Aromatic C-H stretch)~1334 (C-O stretch) | [4][14] |
| ¹H NMR | Signals corresponding to aromatic protons are observable. | [15][16] |
| ¹³C NMR | Spectral data is available for structural confirmation. | [7][17] |
| Mass Spectrometry | Electron ionization (EI) mass spectra are available for molecular weight determination. | [7][18] |
Experimental Protocols
Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a common method for introducing a cyano group onto an aromatic ring, starting from an amino group.
Workflow:
-
Diazotization: 4-Aminobenzoic acid is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) to form an intermediate diazonium salt. This reaction must be kept at a low temperature (0-5 °C) to prevent decomposition of the salt.
-
Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The diazonium group is replaced by a cyano group, yielding 4-Cyanobenzoic acid.
-
Workup and Purification: The product is isolated from the reaction mixture, typically through filtration and recrystallization, to obtain the purified compound.
Acylation to 4-Cyanobenzoyl Chloride
This protocol describes the conversion of the carboxylic acid to an acyl chloride.[11]
-
Setup: To a dry, round-bottom flask, add 4-Cyanobenzoic acid (1.0 eq), dry dichloromethane (B109758) (DCM), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath and stir for 10 minutes.
-
Addition of Reagent: Slowly add oxalyl chloride (1.5 eq) to the cooled mixture.
-
Reaction: Allow the mixture to warm to room temperature (~25 °C) and stir for 4-5 hours.
-
Isolation: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent. The resulting 4-cyanobenzoyl chloride residue can often be used in the next step without further purification.
Spectroscopic Sample Preparation
-
FTIR Spectroscopy: Samples can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[7][19] The C≡N stretching frequency at ~2240 cm⁻¹ is a key diagnostic peak.[4][14]
-
NMR Spectroscopy: For ¹H and ¹³C NMR, the compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆.[16]
-
Mass Spectrometry: Analysis is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary.[7]
Safety Information
4-Cyanobenzoic acid is classified as harmful and an irritant.[5]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][12] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5][12]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid breathing dust.[5]
-
Storage: Store in a cool, dry place away from incompatible materials.[3]
References
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- 2. CAS 619-65-8: 4-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
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- 4. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 9. 4-Cyanobenzoic acid(619-65-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 4-Cyanobenzoic acid | SIELC Technologies [sielc.com]
- 11. guidechem.com [guidechem.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. 4-Cyanobenzoic acid(619-65-8) 1H NMR spectrum [chemicalbook.com]
- 16. guidechem.com [guidechem.com]
- 17. spectrabase.com [spectrabase.com]
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